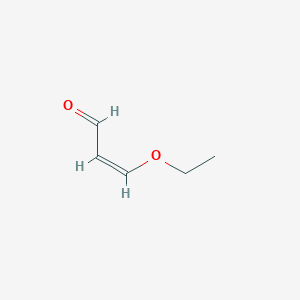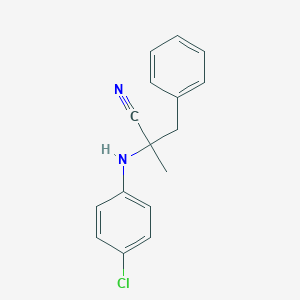![molecular formula C16H19NOS B232259 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol](/img/structure/B232259.png)
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol, also known as DMTS, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenolic compounds and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol in various therapeutic applications is not fully understood. However, it is believed to be related to its ability to interact with cellular signaling pathways and enzymes. In cancer research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In microbial research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to disrupt the cell membrane and inhibit the synthesis of DNA and RNA. In inflammation research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB. In antioxidant research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to scavenge free radicals and protect against oxidative stress by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to inhibit cell proliferation, induce cell cycle arrest, and activate apoptosis in cancer cells. In microbial research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes and inhibiting their DNA and RNA synthesis. In inflammation research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and blocking the activation of NF-κB. In antioxidant research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to scavenge free radicals and protect against oxidative stress by activating the Nrf2/ARE pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, ability to induce apoptosis in cancer cells, and antioxidant properties. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol. One area of interest is the development of novel drug delivery systems that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to elucidate its mechanism of action and identify potential drug targets.
Métodos De Síntesis
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol can be synthesized through various methods, including the reaction of 2-(dimethylamino)ethylthiol with 3-bromophenol in the presence of a base, or the reaction of 3-bromoanisole with 2-(dimethylamino)ethanethiol in the presence of a base. Both methods yield 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol as a white crystalline solid with a melting point of 114-116°C.
Aplicaciones Científicas De Investigación
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. In cancer research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In microbial research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to have broad-spectrum antimicrobial activity against various bacteria and fungi. In inflammation research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In antioxidant research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to scavenge free radicals and protect against oxidative stress.
Propiedades
Fórmula molecular |
C16H19NOS |
|---|---|
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
3-[2-[1-(dimethylamino)ethyl]phenyl]sulfanylphenol |
InChI |
InChI=1S/C16H19NOS/c1-12(17(2)3)15-9-4-5-10-16(15)19-14-8-6-7-13(18)11-14/h4-12,18H,1-3H3 |
Clave InChI |
ZPDYJDPGMUVFQU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1SC2=CC=CC(=C2)O)N(C)C |
SMILES canónico |
CC(C1=CC=CC=C1SC2=CC=CC(=C2)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)




![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)
![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)






![7a,9a-Dimethyl-10-(6-methylheptan-2-yl)-2-oxo-1,2,4,5,6,7,7a,7b,8,9,9a,10,11,12,12a,12b-hexadecahydrobenzo[d]indeno[4,5-b]azepin-5-yl acetate](/img/structure/B232218.png)